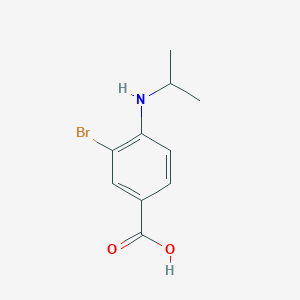
3-Bromo-4-(isopropylamino)benzoic acid
Description
3-Bromo-4-(isopropylamino)benzoic acid (IUPAC name: 3-bromo-4-(propan-2-ylamino)benzoic acid) is a benzoic acid derivative substituted at the third position with a bromine atom and at the fourth position with an isopropylamino group (-NH-CH(CH₃)₂). This compound belongs to a class of halogenated aromatic carboxylic acids, which are of interest in medicinal chemistry, material science, and biosensing due to their structural versatility and tunable electronic properties .
Properties
CAS No. |
1131615-09-2 |
|---|---|
Molecular Formula |
C10H12BrNO2 |
Molecular Weight |
258.11 g/mol |
IUPAC Name |
3-bromo-4-(propan-2-ylamino)benzoic acid |
InChI |
InChI=1S/C10H12BrNO2/c1-6(2)12-9-4-3-7(10(13)14)5-8(9)11/h3-6,12H,1-2H3,(H,13,14) |
InChI Key |
HLTPBBNGJKFUHG-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=C(C=C(C=C1)C(=O)O)Br |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)C(=O)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The position and nature of substituents on the benzoic acid scaffold significantly influence molecular properties such as acidity, solubility, and binding affinity. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Data of Selected Benzoic Acid Derivatives
*Calculated based on molecular formula.
Key Observations:
Electronic Effects: Electron-withdrawing groups (e.g., -CF₃ in 3-bromo-4-(trifluoromethyl)benzoic acid) increase the acidity of the carboxylic acid group compared to electron-donating groups (e.g., -OCH₃ or -NH-alkyl) . The isopropylamino group (-NH-CH(CH₃)₂) in the target compound may enhance hydrogen-bonding capacity, improving interactions in biological systems .
Steric and Solubility Considerations: Bulky substituents like -CF₃ or -N(C₂H₅)₂ reduce crystallinity but improve solubility in organic solvents .
Biosensor Compatibility ():
A yeast-based biosensor for benzoic acid derivatives (sBAD) demonstrated that substituent position (para > ortho > meta) critically influences recognition efficiency more than substituent chemistry. For example:
- 4-Methoxy and 4-amino derivatives showed stronger fluorescence responses than meta-substituted analogs.
- This suggests that the para-substituted isopropylamino group in the target compound may exhibit favorable binding in analogous systems, though direct testing is required .
Coordination Chemistry ():
Benzoic acid derivatives with electron-rich substituents (e.g., -NH₂, -OCH₃) form stable complexes with lanthanides. The isopropylamino group’s nitrogen lone pairs could enhance chelation efficiency compared to -CF₃ or -CH₃ substituents, which lack donor atoms .
Thermal Stability ():
Derivatives with -CF₃ (e.g., 3-bromo-4-(trifluoromethyl)benzoic acid) exhibit higher thermal stability due to strong C-F bonds. In contrast, amino-substituted analogs may decompose at lower temperatures due to N-H bond susceptibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


